6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
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Overview
Description
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a chemical compound with the molecular formula C8H8BrNO. It is a brominated derivative of 1,4-benzoxazine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the bromination of 3,4-dihydro-2H-benzo[b][1,4]oxazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of bromine and maintaining reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products like azido or thiocyanato derivatives.
Oxidation: Oxidized forms of the benzoxazine ring.
Reduction: Reduced forms of the benzoxazine ring.
Scientific Research Applications
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is unique due to its specific bromination pattern, which can influence its reactivity and biological activity compared to other halogenated or substituted benzoxazines .
Biological Activity
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride (CAS No. 105655-01-4) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical formula for this compound is C8H8BrNO, with a molecular weight of approximately 214.06 g/mol. The compound features a bromine atom which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that derivatives of benzoxazines exhibit a range of biological activities including:
- Antimicrobial : Some studies suggest that benzoxazine derivatives can inhibit the growth of various bacteria and fungi.
- Antitumor : Compounds within this class have been evaluated for their cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Certain derivatives show promise in reducing inflammation markers in vitro.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of benzoxazine derivatives, including this compound. The findings revealed significant inhibitory effects against various pathogens with IC50 values indicating effective concentrations for antimicrobial action .
Compound | Pathogen | IC50 (µM) |
---|---|---|
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Staphylococcus aureus | 5.8 |
6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine | Escherichia coli | 7.5 |
Antitumor Activity
In vitro studies assessed the cytotoxicity of this compound against several cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 12.5 |
HeLa (cervical cancer) | 15.0 |
Case Studies
-
Study on Antitumor Efficacy :
A recent study investigated the effects of this compound on MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways and increased ROS levels . -
Anti-inflammatory Effects :
Another research focused on the anti-inflammatory properties of this compound by examining its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound .
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKDEZMAOAZFJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=C2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693347 |
Source
|
Record name | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260803-10-8 |
Source
|
Record name | 6-Bromo-3,4-dihydro-2H-1,4-benzoxazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70693347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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